REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].[I:10]Cl.O>C(O)(=O)C>[OH:1][C:2]1[CH:9]=[CH:8][C:7]([I:10])=[C:4]([CH:3]=1)[C:5]#[N:6]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C#N)C=CC1
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
ICl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to precipitate the product out
|
Type
|
CUSTOM
|
Details
|
After the precipitate is collected
|
Type
|
WASH
|
Details
|
washed with Na2SO3
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed with chloroform
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=CC(=C(C#N)C1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 7% | |
YIELD: CALCULATEDPERCENTYIELD | 6.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |